molecular formula C39H48Cl2N4O7 B12063196 Naloxonazine dihydrochloride hydrate

Naloxonazine dihydrochloride hydrate

Cat. No.: B12063196
M. Wt: 755.7 g/mol
InChI Key: FZEFFWGHDWIOOD-VCOBIVQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxonazine dihydrochloride hydrate is a potent, irreversible antagonist of the μ-opioid receptor. It is known for its ability to selectively inhibit μ1 opioid receptors, making it a valuable tool in opioid receptor research . The compound is often used in studies related to pain management and opioid addiction due to its unique properties.

Preparation Methods

The synthesis of naloxonazine dihydrochloride hydrate involves the formation of bis[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazone hydrate dihydrochloride. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Naloxonazine dihydrochloride hydrate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can alter the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly involving the morphinan skeleton.

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naloxonazine dihydrochloride hydrate has several scientific research applications:

Mechanism of Action

Naloxonazine dihydrochloride hydrate exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by endogenous opioids or opioid drugs. The molecular targets involved include the μ1 opioid receptors, and the pathways affected are those related to pain perception and opioid addiction .

Comparison with Similar Compounds

Naloxonazine dihydrochloride hydrate is unique due to its irreversible binding to μ-opioid receptors. Similar compounds include:

This compound stands out due to its irreversible binding, which provides long-lasting inhibition of opioid receptors, making it particularly useful in research settings.

Properties

Molecular Formula

C39H48Cl2N4O7

Molecular Weight

755.7 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrate;dihydrochloride

InChI

InChI=1S/C39H44N4O6.2ClH.H2O/c1-4-15-42-16-13-36-30-22-5-7-26(44)32(30)48-34(36)24(9-11-38(36,46)28(42)18-22)40-41-25-10-12-39(47)29-19-23-6-8-27(45)33-31(23)37(39,35(25)49-33)14-17-43(29)20-21(2)3;;;/h4-8,28-29,34-35,44-47H,1-2,9-20H2,3H3;2*1H;1H2/b40-24+,41-25+;;;/t28-,29-,34+,35+,36+,37+,38-,39-;;;/m1.../s1

InChI Key

FZEFFWGHDWIOOD-VCOBIVQDSA-N

Isomeric SMILES

CC(=C)CN1CC[C@]23[C@@H]4/C(=N/N=C/5\CC[C@]6([C@H]7CC8=C9[C@]6([C@H]5OC9=C(C=C8)O)CCN7CC=C)O)/CC[C@]2([C@H]1CC1=C3C(=C(C=C1)O)O4)O.O.Cl.Cl

Canonical SMILES

CC(=C)CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.